1(3H)-Isobenzofuranone, 4,5,6,7-tetrachloro-3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)-

描述

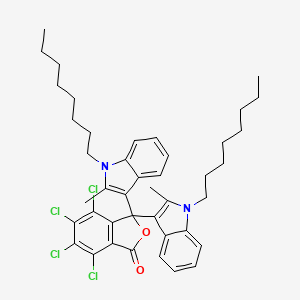

The compound 1(3H)-Isobenzofuranone, 4,5,6,7-tetrachloro-3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)- is a highly substituted isobenzofuranone derivative characterized by:

- Two 2-methyl-1-octylindol-3-yl groups at the C-3 position, introducing steric bulk and lipophilic character. These substituents likely influence membrane permeability and target binding .

- A molecular formula of C₃₀H₂₈Cl₄N₂O₂ and a molecular weight of 590.37 g/mol, distinguishing it from simpler isobenzofuranones .

属性

CAS 编号 |

50293-19-1 |

|---|---|

分子式 |

C42H48Cl4N2O2 |

分子量 |

754.6 g/mol |

IUPAC 名称 |

4,5,6,7-tetrachloro-3,3-bis(2-methyl-1-octylindol-3-yl)-2-benzofuran-1-one |

InChI |

InChI=1S/C42H48Cl4N2O2/c1-5-7-9-11-13-19-25-47-27(3)34(29-21-15-17-23-31(29)47)42(36-33(41(49)50-42)37(43)39(45)40(46)38(36)44)35-28(4)48(26-20-14-12-10-8-6-2)32-24-18-16-22-30(32)35/h15-18,21-24H,5-14,19-20,25-26H2,1-4H3 |

InChI 键 |

PSGMBHLSJFAHLW-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCN1C(=C(C2=CC=CC=C21)C3(C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O3)C5=C(N(C6=CC=CC=C65)CCCCCCCC)C)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. The indole moiety can be synthesized through the Fischer indole synthesis or the Bartoli indole synthesis. Subsequent chlorination and functional group modifications are performed to introduce the tetrachloro and bis-indolyl groups.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indoles or chlorinated derivatives.

科学研究应用

This compound has shown potential in various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

Medicine: Potential use in drug development for treating various diseases.

Industry: Application in the development of new materials and chemical processes.

作用机制

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, leading to biological responses. The tetrachloro and bis-indolyl groups enhance the compound's affinity and specificity towards these targets.

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Lipophilicity: The target compound’s 1-octyl chains and tetrachlorination result in higher logP values compared to 3-butylidenephthalide (logP ~3.5) or phenolphthalein (logP ~2.8), suggesting prolonged tissue retention but poor aqueous solubility .

- Thermal Stability: Simpler derivatives like 3-(1-methylindol-3-yl)-isobenzofuranone decompose at ~475°C, while the target compound’s bulky substituents may lower thermal stability .

常见问题

Q. How can the synthesis of this compound be optimized to account for steric hindrance from the tetrachloro and bis(indolyl) substituents?

- Methodological Answer : The synthesis of this compound requires careful handling of steric hindrance caused by bulky substituents. A multi-step approach is recommended:

Pre-functionalization : Introduce the tetrachloro groups to the isobenzofuranone core first to avoid interference during indolyl coupling .

Indolyl coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for attaching the indolyl groups. Ensure excess ligand (e.g., SPhos) and prolonged reaction times (24–48 hrs) to improve yields .

Purification : Employ gradient column chromatography with hexane/ethyl acetate (8:2 to 6:4) to isolate intermediates. Confirm purity via TLC and HPLC-MS.

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to identify indolyl proton environments (e.g., aromatic signals at δ 7.2–8.6 ppm) and aliphatic chains (δ 0.8–1.5 ppm for octyl groups). NOESY can resolve spatial proximity of substituents .

- X-ray crystallography : If single crystals are obtainable, refine the structure using CCDC deposition protocols (e.g., CCDC 1505246 in ). Compare bond lengths (e.g., C–Cl ≈ 1.74 Å) and angles with computational models .

- HRMS : Validate the molecular ion ([M+H]) with <2 ppm error to confirm the formula.

Advanced Research Questions

Q. How should researchers resolve contradictions in reported spectroscopic data for similar indolyl-substituted isobenzofuranones?

- Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects, tautomerism, or impurities. To address this:

Standardize conditions : Re-run spectra in deuterated solvents (e.g., CDCN) at consistent temperatures.

Cross-validate : Compare with computational predictions (DFT calculations for shifts) .

Reproduce synthesis : Follow published protocols (e.g., ’s FAB-HRMS parameters) to isolate intermediates and verify reproducibility.

Q. What strategies can mitigate hydrolysis or oxidation of the tetrachloro and octylindolyl groups during storage?

- Methodological Answer :

- Stability testing : Conduct accelerated degradation studies under varying pH (3–9), temperature (4°C, 25°C, 40°C), and light exposure. Monitor via HPLC every 24 hrs .

- Storage recommendations : Use amber vials under inert gas (N) at –20°C. Add stabilizers like BHT (0.01% w/v) to prevent radical degradation of the octyl chain .

Q. How can computational modeling predict the compound’s reactivity in photodynamic therapy applications?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess HOMO-LUMO gaps (indicative of electron transfer efficiency) .

- TD-DFT : Simulate UV-Vis spectra (λ~400–600 nm) to identify charge-transfer transitions between indolyl and isobenzofuranone moieties.

- Molecular docking : Model interactions with biological targets (e.g., DNA grooves) using AutoDock Vina, focusing on indolyl hydrophobicity and Cl···H bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。